![molecular formula C26H23NO4 B2435341 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid CAS No. 2138174-69-1](/img/structure/B2435341.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid
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Overview
Description
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid” is a complex organic molecule. It seems to be related to the class of compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Synthesis Analysis
The synthesis of similar compounds has been reported using a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorene moiety, a quinoline ring, and an acetic acid group . The exact structure would need to be confirmed through spectroscopic analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
1. Synthesis and Characterization of Derivatives
Researchers have synthesized various derivatives of fluoren-9-ylmethoxycarbonyl-related compounds. For instance, indeno[2,1-f]quinolin-3(2H)-one derivatives were synthesized through a one-pot process involving aromatic aldehyde and Meldrum's acid, offering a method characterized by short reaction time, high yield, and ease of operation (Peng et al., 2009). Similarly, furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives were synthesized using a multi-component reaction, noted for its simplicity and clean reaction profile (Peng et al., 2013).
2. Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used as a protective group for hydroxy-groups during synthesis. It’s especially useful in the presence of other acid- and base-labile protecting groups due to its stability and can be conveniently removed by triethylamine, offering versatility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
3. Novel Fluorophores and Chemosensors
Some derivatives of fluoren-9-ylmethoxycarbonyl-related compounds serve as novel fluorophores and chemosensors. For instance, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range and has been applied in biomedical analysis due to its high stability and sensitivity (Hirano et al., 2004). Additionally, a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions was developed using a quinoline fluorophore derivative, highlighting its potential in environmental and biological monitoring (Park et al., 2015).
4. Solid-Phase Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl group is instrumental in solid-phase peptide synthesis. N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, for instance, are used for the synthesis of N-substituted hydroxamic acids, showcasing the group's utility in synthesizing structurally diverse compounds (Mellor & Chan, 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)15-17-13-14-27(24-12-6-5-7-18(17)24)26(30)31-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23H,13-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJOARZROHYKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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